ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate
Overview
Description
The compound is likely an ester derivative of indole, which is a heterocyclic compound. The presence of the ester group (-COO-) and the benzyloxy group (-OCH2C6H5) could give this compound unique properties compared to other indole derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The various substituents (benzyloxy, bromo, cyclohexylthio, methyl) would be attached at the specified positions on the indole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the bromo group is a good leaving group and could be displaced in a nucleophilic substitution reaction . The ester group could undergo hydrolysis, transesterification, or other reactions common to esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could increase its solubility in polar solvents, while the large number of nonpolar carbon and hydrogen atoms could make it soluble in nonpolar solvents .Scientific Research Applications
Synthesis Techniques
The compound has been utilized in various synthesis techniques. For instance, Huang Bi-rong (2013) explored the synthesis of related esters using 5-acetyl-1,2-dimethylindole-3-carboxylate, with a focus on optimizing process parameters to achieve high yields and purity (Huang Bi-rong, 2013). Yao Shan (2011) described a synthetic process for novel pesticides, utilizing related compounds as intermediates (Yao Shan, 2011).
Radical Cyclization Reactions
S. M. Allin et al. (2005) discussed the use of similar compounds in radical cyclization reactions onto azoles, which is significant for synthesizing tri- and tetra-cyclic heterocycles (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).
Pharmaceutical Applications
The compound and its derivatives have applications in pharmaceutical research. K. Danel et al. (1996) synthesized derivatives showing potent anti-HIV-1 activity (Danel, Larsen, Pedersen, Vestergaard, & Nielsen, 1996). A. Peduto et al. (2016) explored its role in inhibiting 5-lipoxygenase enzymes, offering potential for anti-inflammatory agents (Peduto, Krauth, Collarile, Dehm, Ambruosi, Belardo, Guida, Massa, Esposito, Maione, de Rosa, Werz, & Filosa, 2016).
Crystal and Molecular Structure Analysis
In 2019, Da-Yun Luo et al. synthesized a derivative and conducted crystal and molecular structure analysis, enhancing understanding of its properties (Luo, Ma, Zhou, & Huang, 2019).
Safety and Hazards
Properties
IUPAC Name |
ethyl 6-bromo-2-(cyclohexylsulfanylmethyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30BrNO3S/c1-3-30-26(29)25-20-14-24(31-16-18-10-6-4-7-11-18)21(27)15-22(20)28(2)23(25)17-32-19-12-8-5-9-13-19/h4,6-7,10-11,14-15,19H,3,5,8-9,12-13,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPFRCDDSMCPCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)CSC4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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